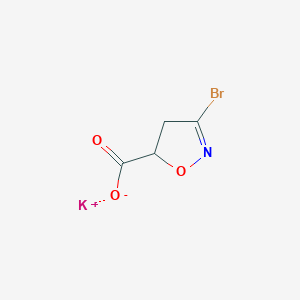

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with the molecular formula C4H3BrKNO3 . It has a molecular weight of 232.07 . This compound is used for research purposes .

Synthesis Analysis

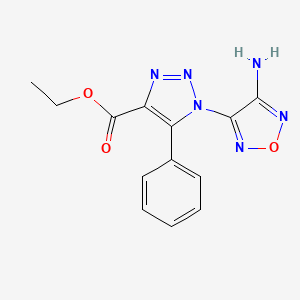

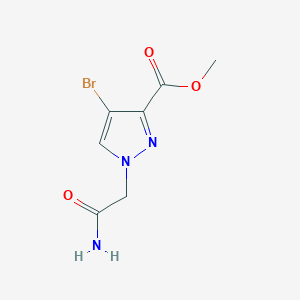

A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The synthesized derivatives were characterized by Mass, IR, and NMR Spectroscopy .Molecular Structure Analysis

The InChI code for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is1S/C4H4BrNO3.K/c5-3-1-2 (4 (7)8)9-6-3;/h1-2,6H, (H,7,8);/q;+1/p-1 . The InChI key is FWNGSHYWEFYYKF-UHFFFAOYSA-M . Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction of a nitrile oxide generated in situ to an alkene or alkyne has proven to be very useful in the preparation of a variety of compounds in organic chemistry . The construction of the isoxazoline rings by this method forms an easy way to prepare a molecular base for the synthesis of attractive, non-polymer liquid-crystalline materials .Applications De Recherche Scientifique

- The 3-bromo-Δ2-isoxazoline core is particularly appealing in medicinal chemistry. It can establish hydrogen bonds and other weak interactions with amino acid residues in target active sites. Additionally, the halogen (bromine) acts as a leaving group for covalent inhibition of the target enzyme. This scaffold has been utilized in various biologically active compounds, including antibiotics, antiparasitic agents, and neuroprotective agents .

- Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate serves as a valuable synthetic intermediate. Its reactivity spectrum allows access to diverse chemical functions, such as β-hydroxynitriles, β-hydroxyesters, and γ-hydroxyamines. Researchers leverage this intermediate to produce complex molecules with specific regio- and stereochemical requirements .

- Mechanistically, the 3-bromo-4,5-dihydroisoxazole can react at the C3 position with nucleophilic amino acid residues (e.g., cysteine, threonine, serine) through an addition-elimination mechanism. This covalent interaction inactivates target enzymes, making it a potent warhead for drug design .

- Isoxazoline-based electrophiles, including 3-bromo-4,5-dihydroisoxazole derivatives, have been explored for their ability to up-regulate the Nrf2 (nuclear factor erythroid 2-related factor 2)/heme oxygenase-1 (HO-1) axis. These compounds activate antioxidant protective pathways in cells and tissues .

- The 3-bromo-Δ2-isoxazoline scaffold resembles natural compounds like tricholomic acid, acivicin, and the antibiotic cycloserine. Researchers investigate its potential as an analog for drug development .

- Halogens (including bromine) are commonly used in medicinal chemistry to increase lipophilicity and prevent metabolism at specific sites. The 3-bromo-4,5-dihydroisoxazole scaffold leverages these properties for drug optimization .

Medicinal Chemistry and Drug Development

Synthetic Intermediates

Covalent Inhibition of Enzymes

Antioxidant Activation

Natural Compound Analogs

Lipophilicity Enhancement and Metabolism Prevention

Safety and Hazards

Orientations Futures

The ease of synthesis and excellent mesomorphic behavior exhibited by isoxazoline derivatives make them interesting for future research . The [3 + 2] cycloaddition reaction used in their synthesis is a useful method in organic chemistry for the preparation of a variety of compounds . Future research could explore the potential applications of these compounds in the field of liquid-crystalline materials .

Propriétés

IUPAC Name |

potassium;3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO3.K/c5-3-1-2(4(7)8)9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAPOTOSSNVPSS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrKNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)

![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)

![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)

![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)

![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)